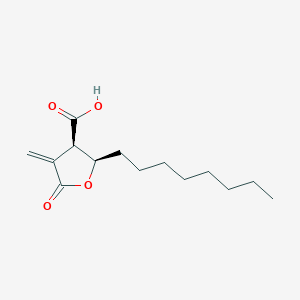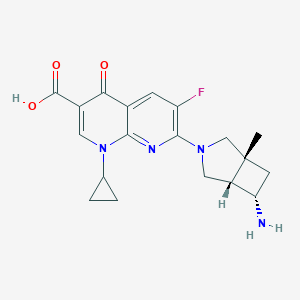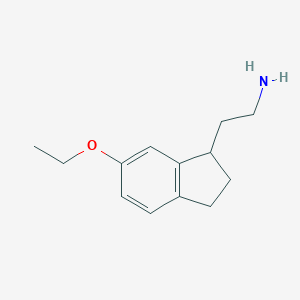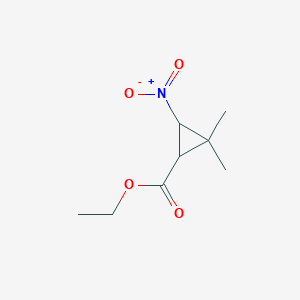
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI), commonly known as nitroethyl cyclopropane, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a nitroalkene, which means that it contains a nitro group (-NO2) and an alkene group (-C=C-). Nitroalkenes have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Nitroethyl cyclopropane has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, nitroalkenes have been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Nitroethyl cyclopropane has also been studied for its potential use as a fluorescent probe for imaging biological systems. In chemical biology, nitroalkenes have been used to selectively label proteins and nucleic acids for imaging and detection purposes. In materials science, nitroalkenes have been used to synthesize functional materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of nitroethyl cyclopropane is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with cellular nucleophiles, such as thiols and amines. These reactive intermediates can cause oxidative stress and damage to cellular components, leading to cell death or inhibition of cell growth. The exact molecular targets of nitroethyl cyclopropane are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular signaling and metabolism.
Biochemical and Physiological Effects:
Nitroethyl cyclopropane has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. In vitro studies have shown that nitroethyl cyclopropane can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Nitroethyl cyclopropane has also been shown to exhibit antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In animal studies, nitroethyl cyclopropane has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Nitroethyl cyclopropane has several advantages for use in lab experiments, including its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively label cellular components for imaging and detection purposes. However, nitroethyl cyclopropane also has several limitations, including its potential toxicity and reactivity, which can make it difficult to work with in certain experimental settings. Careful attention must be paid to the handling and storage of nitroethyl cyclopropane to ensure its safety and efficacy in lab experiments.
Zukünftige Richtungen
There are several future directions for research on nitroethyl cyclopropane, including the development of new synthetic methods to improve yield and purity, the identification of new molecular targets and mechanisms of action, and the exploration of new applications in materials science and chemical biology. In medicinal chemistry, nitroethyl cyclopropane has the potential to be developed into a new class of anti-cancer drugs with improved efficacy and selectivity. In chemical biology, nitroethyl cyclopropane can be used to study the function and localization of cellular components, such as proteins and nucleic acids. In materials science, nitroethyl cyclopropane can be used to synthesize new materials with unique electronic and optical properties.
Synthesemethoden
Nitroethyl cyclopropane can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with nitromethane in the presence of a base catalyst, or the reaction of ethyl 2-bromo-2-methylpropanoate with sodium nitrite in the presence of copper powder. The yield and purity of the final product can be improved through careful optimization of reaction conditions, such as temperature, solvent, and catalyst concentration.
Eigenschaften
CAS-Nummer |
174574-81-3 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
ethyl 2,2-dimethyl-3-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-4-13-7(10)5-6(9(11)12)8(5,2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
MDYSCNIFVJSGAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1C(C1(C)C)[N+](=O)[O-] |
Synonyme |
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)

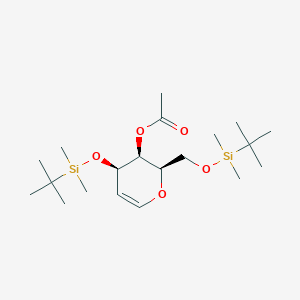

![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)



